molecular formula C25H25N7O4S B2556977 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-5-((3-nitrobenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline CAS No. 1173733-51-1

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-5-((3-nitrobenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline

Cat. No. B2556977
CAS RN: 1173733-51-1
M. Wt: 519.58
InChI Key: AFHSOVVQQLEMGW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including pyrazole, triazolo, and quinazoline rings. These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions such as nucleophilic substitution, redox reactions, and various types of cyclization reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its exact molecular structure, the presence and position of functional groups, and the nature of its heteroatoms .

Scientific Research Applications

Antibacterial and Antifungal Activity

Research has shown that pyrazoline and pyrazole derivatives, including compounds structurally related to the one , exhibit significant antimicrobial activities. These compounds have been synthesized and tested against various strains of bacteria and fungi, indicating their potential as lead compounds for developing new antimicrobial agents. Notably, some synthesized compounds demonstrated the best performance against organisms such as E. coli, P. aeruginosa, S. aureus, and C. albicans, highlighting their potential application in addressing antibiotic resistance and the need for new antimicrobial agents (Hassan, 2013).

Synthesis and Analgesic Activity

Another study focused on the synthesis of new pyrazoles and triazoles bearing a quinazoline moiety, exploring their analgesic activities. These compounds were synthesized through a series of reactions, starting from quinazolinone derivatives, and were tested for their analgesic effects. Selected compounds exhibited promising analgesic activities, indicating their potential application in pain management and the development of new analgesics (Saad, Osman, & Moustafa, 2011).

Mechanism of Action

    Target of action

    Pyrazole derivatives, such as “3,5-dimethyl-1H-pyrazole”, have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets of “1-[2-(8,9-dimethoxy-5-{[(3-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole” could be diverse and depend on the specific context of its use.

properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-5-[(3-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N7O4S/c1-15-10-16(2)30(28-15)9-8-23-27-24-19-12-21(35-3)22(36-4)13-20(19)26-25(31(24)29-23)37-14-17-6-5-7-18(11-17)32(33)34/h5-7,10-13H,8-9,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHSOVVQQLEMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC5=CC(=CC=C5)[N+](=O)[O-])OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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